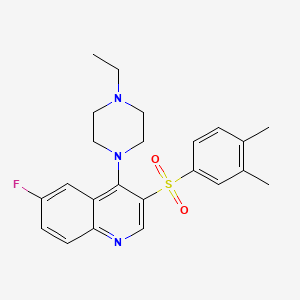
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline is a useful research compound. Its molecular formula is C23H26FN3O2S and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline is a synthetic compound that belongs to the quinoline family, notable for its unique structure and potential biological activities. This compound features a quinoline core substituted with a sulfonyl group derived from 3,4-dimethylbenzenesulfonic acid and an ethylpiperazine moiety. The combination of these functional groups enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is C25H31N3O2S with a molecular weight of approximately 425.60 g/mol. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Quinoline Core | Quinoline |
| Sulfonyl Group | Sulfonyl |
| Ethylpiperazine Moiety | Piperazine |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism typically involves:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by mimicking natural substrates.
- Receptor Binding : The ethylpiperazine moiety can enhance binding affinity to certain receptors, modulating signaling pathways.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit diverse biological activities:
- Antimicrobial Activity : Several studies demonstrate that quinoline derivatives possess significant antibacterial and antifungal properties. The presence of the sulfonamide group may enhance this activity by disrupting bacterial cell wall synthesis.
- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor cell proliferation in vitro, suggesting potential applications in cancer therapy.
- Antiviral Effects : There is preliminary evidence indicating that similar compounds may exhibit antiviral properties, particularly against herpes simplex virus (HSV).
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a sulfonamide group demonstrated enhanced activity compared to those without.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that this compound inhibited cell growth significantly at concentrations as low as 10 µM, suggesting a promising lead for further development in oncology.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Fluoroquinolone | Fluoroquinolone | Known for broad-spectrum antibacterial activity. |
| 3,4-Dimethylbenzenesulfonamide | Sulfonamide | Lacks quinoline core; primarily studied for its antibacterial properties. |
| Ethylpiperazine | Piperazine | Simple piperazine derivative; lacks additional functional groups for enhanced activity. |
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c1-4-26-9-11-27(12-10-26)23-20-14-18(24)6-8-21(20)25-15-22(23)30(28,29)19-7-5-16(2)17(3)13-19/h5-8,13-15H,4,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZCPBKSHZHYDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














